

7-Fluoro-1-tetralone structure and IUPAC name

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Compound of Interest

Compound Name: 7-Fluoro-1-tetralone

Cat. No.: B1310449

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An In-depth Technical Guide to **7-Fluoro-1-tetralone**: Structure, Properties, and Synthesis

Introduction

7-Fluoro-1-tetralone is a fluorinated aromatic ketone that serves as a versatile and valuable intermediate in the fields of medicinal chemistry and organic synthesis.^[1] Its structure, a tetralone core with a fluorine substituent, makes it an important building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.^[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products, making **7-Fluoro-1-tetralone** a compound of great interest to researchers in drug discovery and development.^[1] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The chemical structure of **7-Fluoro-1-tetralone** is characterized by a bicyclic system where a benzene ring is fused to a cyclohexanone ring, with a fluorine atom attached to the 7th position of the aromatic ring.

IUPAC Name: 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one^[2]

Synonyms: 7-Fluoro- α -tetralone, 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one^{[1][2]}

Chemical Structure:

Physicochemical Properties

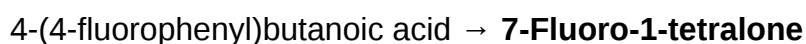
The following table summarizes the key physicochemical properties of **7-Fluoro-1-tetralone**. For comparative purposes, data for the parent compound, 1-tetralone, is also included where available.

Property	7-Fluoro-1-tetralone	1-Tetralone (Parent Compound)
CAS Number	2840-44-0	529-34-0[3]
Molecular Formula	C ₁₀ H ₉ FO	C ₁₀ H ₁₀ O[3]
Molecular Weight	164.18 g/mol	146.19 g/mol [3]
Appearance	White to off-white solid/crystals[1]	Colorless liquid[3]
Melting Point	61-66 °C	2-7 °C[3]
Boiling Point	Not available	255-257 °C[3]
Density	Not available	1.099 g/cm ³ (at 25 °C)[3]
Solubility	Not available	Insoluble in water, soluble in organic solvents[3]
Storage Temperature	2-8 °C	Not specified
Purity	97% to ≥ 99% (HPLC)[1]	Not applicable

Experimental Protocol: Synthesis of 7-Fluoro-1-tetralone

The synthesis of **7-Fluoro-1-tetralone** is typically achieved through an intramolecular Friedel-Crafts acylation of 4-(4-fluorophenyl)butanoic acid. This reaction involves the cyclization of the butanoic acid derivative in the presence of a strong acid catalyst.

Reaction Scheme:



Materials and Reagents:

- 4-(4-fluorophenyl)butanoic acid
- Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes
- Ethyl acetate
- Silica gel for column chromatography

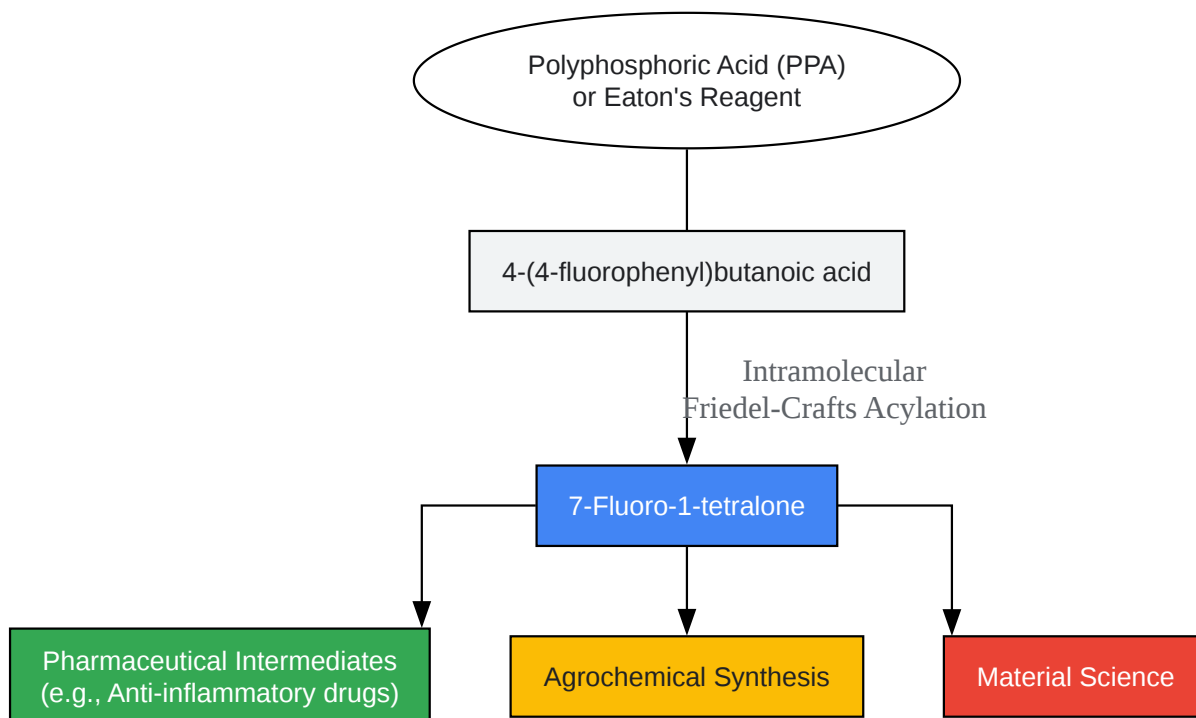
Procedure:

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-fluorophenyl)butanoic acid.
 - Add polyphosphoric acid (approximately 10 times the weight of the starting material) or Eaton's reagent.
 - The mixture is stirred and heated to approximately 80-100 °C.
- Reaction Monitoring:
 - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The starting material and the product should have different R_f values.

- Work-up:
 - Once the reaction is complete, the mixture is cooled to room temperature and then poured slowly onto crushed ice with vigorous stirring.
 - The aqueous mixture is then extracted with dichloromethane (3 x volumes).
 - The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
 - The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure **7-Fluoro-1-tetralone**.

Applications and Logical Workflow

7-Fluoro-1-tetralone is a key starting material for the synthesis of various biologically active compounds. Its general workflow from a precursor to its use as a building block is illustrated in the diagram below.



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Caption: Synthetic pathway and applications of **7-Fluoro-1-tetralone**.

Conclusion

7-Fluoro-1-tetralone is a fundamentally important fluorinated building block with a well-defined structure and useful physicochemical properties. Its synthesis via intramolecular Friedel-Crafts acylation is a standard and reliable method. The versatility of this compound ensures its continued and widespread use in the development of novel pharmaceuticals, agrochemicals, and materials. Researchers and scientists can leverage the information provided in this guide for their synthetic and drug discovery endeavors.

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